molecular formula C13H20F3N3O4S2 B12835423 1,3-Benzenedisulfonamide, 4-(dimethylamino)-N,N,N',N'-tetramethyl-6-(trifluoromethyl)- CAS No. 55670-16-1

1,3-Benzenedisulfonamide, 4-(dimethylamino)-N,N,N',N'-tetramethyl-6-(trifluoromethyl)-

Cat. No.: B12835423
CAS No.: 55670-16-1
M. Wt: 403.4 g/mol
InChI Key: XRYTVYJWSKPPBG-UHFFFAOYSA-N
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Description

    4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide: is a crystalline compound with a melting point of 241-246 °C. It appears as white to off-white crystals.

  • Its chemical structure consists of a benzene ring with two sulfonamide groups (SO2NH2) and a trifluoromethyl group (CF3) attached at different positions.
  • This compound has applications in various fields due to its unique structure and properties.
  • Preparation Methods

    • The synthetic route involves several steps:
      • Start with 1,3-dinitrobenzene .
      • Nitrate it to obtain 1,3-dinitro-4-trifluoromethylbenzene .
      • Reduce the nitro groups to amino groups using a suitable reducing agent.
      • Sulfonate the amino groups to form the disulfonamide.
    • Industrial production methods may vary, but the key steps remain consistent.
  • Chemical Reactions Analysis

      Oxidation: The compound can undergo oxidation reactions, converting the amino groups to nitro groups.

      Reduction: Reduction of the nitro groups to amino groups is essential during synthesis.

      Substitution: The trifluoromethyl group can be substituted under specific conditions.

      Common Reagents: Nitric acid, reducing agents (e.g., SnCl), and sulfonating agents (e.g., chlorosulfonic acid).

      Major Products: The primary product is 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide itself.

  • Scientific Research Applications

      Chemistry: Used as an intermediate in the synthesis of other compounds.

      Biology: Investigated for potential biological activities.

      Medicine: May have applications in drug development.

      Industry: Used in the production of specialty chemicals.

  • Mechanism of Action

    • The exact mechanism is context-dependent, but the compound’s functional groups likely interact with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other disulfonamides or trifluoromethyl-substituted compounds.

      Uniqueness: The combination of the trifluoromethyl group and disulfonamide moieties sets it apart.

    Remember, this compound’s applications and research are continually evolving, so staying up-to-date with the latest literature is crucial

    Properties

    CAS No.

    55670-16-1

    Molecular Formula

    C13H20F3N3O4S2

    Molecular Weight

    403.4 g/mol

    IUPAC Name

    4-(dimethylamino)-1-N,1-N,3-N,3-N-tetramethyl-6-(trifluoromethyl)benzene-1,3-disulfonamide

    InChI

    InChI=1S/C13H20F3N3O4S2/c1-17(2)10-7-9(13(14,15)16)11(24(20,21)18(3)4)8-12(10)25(22,23)19(5)6/h7-8H,1-6H3

    InChI Key

    XRYTVYJWSKPPBG-UHFFFAOYSA-N

    Canonical SMILES

    CN(C)C1=C(C=C(C(=C1)C(F)(F)F)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C

    Origin of Product

    United States

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